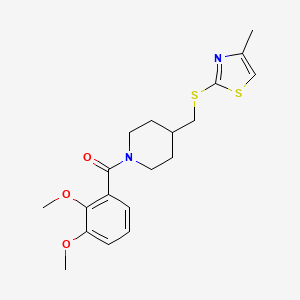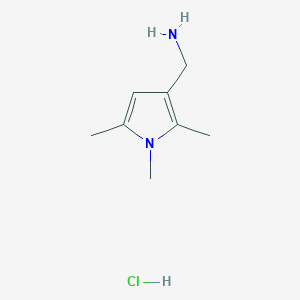
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactivity and Modification of Lignin Models : Research on lignin model compounds, including those with methoxyphenyl groups, highlights the significance of understanding chemical reactivity for industrial applications, such as biofuel production and material science. The study by Yokoyama (2015) on the acidolysis of lignin model compounds offers insights into the degradation mechanisms of lignin, a major component of plant biomass, which is crucial for developing efficient methods for lignin conversion to valuable chemicals (Yokoyama, 2015).
Enzymatic Degradation of Organic Pollutants : The enzymatic treatment of organic pollutants using redox mediators has shown significant potential for environmental remediation. Husain and Husain (2007) discuss the application of enzymes such as laccases and peroxidases in the degradation of recalcitrant compounds in industrial wastewater, suggesting that compounds facilitating or inhibiting these enzymatic processes could be valuable in enhancing treatment efficiency (Husain & Husain, 2007).
Drug Development and Pharmacological Studies : Research into the synthesis and evaluation of ligands for D2-like receptors, which are crucial targets for antipsychotic agents, has emphasized the importance of understanding the interactions between specific pharmacophoric groups. Sikazwe et al. (2009) explore how modifications to arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, highlighting the potential for developing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Synthetic Cannabinoid Research : The synthesis and biological evaluation of UR-144, a synthetic cannabinoid, provide insights into the effects of novel psychoactive substances on the human body. Adamowicz et al. (2017) analyze 39 cases involving UR-144 to document its physiological and psychological effects, which can inform the development of therapeutic agents or the regulation of similar compounds (Adamowicz et al., 2017).
Opioid Research and G Protein-Biased Agonists : The development of G protein-biased kappa agonists, as reviewed by Mores et al. (2019), illustrates the therapeutic potential of opioids that preferentially signal through G protein pathways, potentially reducing side effects associated with traditional opioid therapy. This research direction could be relevant for compounds capable of modulating opioid receptor activity (Mores et al., 2019).
Mécanisme D'action
Target of Action
It’s known that compounds containing indole scaffolds and thiazole rings, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Indole and thiazole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .
Result of Action
Based on the known biological activities of indole and thiazole derivatives, this compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-11-25-19(20-13)26-12-14-7-9-21(10-8-14)18(22)15-5-4-6-16(23-2)17(15)24-3/h4-6,11,14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLJZNBTZJOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)


![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

